4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-g]purine core, and a benzene sulfonamide group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the thiophene ring and the benzene sulfonamide group. Common reagents used in these reactions include thiophen-2-carbaldehyde, malononitrile, and various sulfonamide derivatives. The reaction conditions often involve the use of solvents such as ethanol and water, with reaction times ranging from a few hours to several days .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines
Scientific Research Applications
4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Compounds like caffeine and theobromine, which contain the purine core, also exhibit some similarities.
Sulfonamide Derivatives: Sulfonamide-based drugs, such as sulfamethoxazole, share the sulfonamide functional group.
Uniqueness
What sets 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE apart is its unique combination of structural features, including the imidazo[1,2-g]purine core, the thiophene ring, and the benzene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N6O4S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-dioxo-7-thiophen-2-ylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H16N6O4S2/c1-22-16-15(17(26)23(2)19(22)27)24-10-13(14-4-3-9-30-14)25(18(24)21-16)11-5-7-12(8-6-11)31(20,28)29/h3-10H,1-2H3,(H2,20,28,29) |
InChI Key |
LQTPIGZROWUSEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.